3-Bromo-2,2,4,4-tetramethylpentane
Description
3-Bromo-2,2,4,4-tetramethylpentane is a branched alkyl bromide characterized by a central pentane backbone substituted with four methyl groups (at positions 2, 2, 4, and 4) and a bromine atom at position 3. Its highly branched structure induces significant steric hindrance, influencing its physical properties and reactivity.
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-bromo-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Br/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3 |
InChI Key |
FNSYWTFUUAXBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Hydrocarbon: 2,2,4,4-Tetramethylpentane
The parent hydrocarbon lacks the bromine substituent, enabling a direct comparison of steric and thermodynamic effects.
Key Insight : Bromination increases molecular weight and introduces polarity, altering solubility and reactivity. The parent hydrocarbon’s low strain energy (31 kJ/mol) suggests that steric effects in the brominated derivative may dominate its chemical behavior .
Brominated Analogs: 2-Bromo-2-methylpropane (tert-Butyl Bromide)
This simpler bromoalkane shares steric hindrance but lacks the extensive branching of the target compound.
Key Insight : While both compounds undergo SN1 mechanisms due to carbocation stabilization, the target compound’s additional methyl groups may slow reaction kinetics by hindering solvation or transition-state formation.
Nitro-Substituted Analogs: 2-Halo-2,4,4-trinitropentanes
describes 2-halo-2,4,4-trinitropentanes, where nitro groups enhance halogen reactivity.
Key Insight : Nitro groups increase halogen reactivity by polarizing the C-Br bond, whereas methyl groups in the target compound deactivate the bromine, limiting its utility in substitution reactions.
Ketone Derivatives: 2,2,4,4-Tetramethyl-3-pentanone
references 2,2,4,4-tetramethyl-3-pentanone, a ketone analog.
| Property | This compound | 2,2,4,4-Tetramethyl-3-pentanone |
|---|---|---|
| Functional Group | Bromine | Ketone (C=O) |
| Polarity | Moderate (C-Br) | High (C=O) |
| Typical Reactions | Substitution | Nucleophilic addition |
Key Insight : The ketone’s carbonyl group enables diverse reactivity (e.g., Grignard reactions), whereas the brominated compound’s utility is restricted to substitutions or eliminations.
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